molecular formula C12H16N2O B12111349 1-(2-Isopropoxyethyl)-1h-benzimidazole

1-(2-Isopropoxyethyl)-1h-benzimidazole

Cat. No.: B12111349
M. Wt: 204.27 g/mol
InChI Key: HRRGDKJFVIFTQK-UHFFFAOYSA-N
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Description

1-(2-Isopropoxyethyl)-1h-benzimidazole is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Isopropoxyethyl)-1h-benzimidazole typically involves the reaction of benzimidazole with 2-isopropoxyethyl halides under basic conditions. A common method includes the use of sodium or potassium hydroxide as a base in a polar solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isopropoxyethyl)-1h-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the isopropoxyethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.

Major Products Formed:

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(2-Isopropoxyethyl)-1h-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(2-propan-2-yloxyethyl)benzimidazole

InChI

InChI=1S/C12H16N2O/c1-10(2)15-8-7-14-9-13-11-5-3-4-6-12(11)14/h3-6,9-10H,7-8H2,1-2H3

InChI Key

HRRGDKJFVIFTQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCN1C=NC2=CC=CC=C21

Origin of Product

United States

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